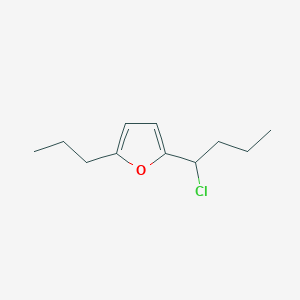
2-(1-Chlorobutyl)-5-propylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chlorobutyl)-5-propylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 1-chlorobutyl group at the second position and a propyl group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorobutyl)-5-propylfuran can be achieved through several methods. One common approach involves the chlorination of 1-chlorobutane, followed by a reaction with a furan derivative. The chlorination process typically involves the use of chlorine gas or sulfuryl chloride as the chlorinating agent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the formation of the chlorinated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where 1-chlorobutane is continuously fed and reacted with chlorine gas. The resulting chlorinated product is then purified and reacted with a furan derivative under optimized conditions to yield the final compound. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chlorobutyl)-5-propylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chlorobutyl group can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can undergo oxidation reactions, resulting in the formation of furan-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Furan-2,5-dione derivatives.
Reduction Reactions: Corresponding alcohols.
Aplicaciones Científicas De Investigación
2-(1-Chlorobutyl)-5-propylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-(1-Chlorobutyl)-5-propylfuran involves its interaction with specific molecular targets. The chlorine atom in the 1-chlorobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorobutane: A simple alkyl halide used in various organic synthesis reactions.
5-Propylfuran: A furan derivative with a propyl group at the fifth position, used as a precursor in the synthesis of more complex molecules.
2-Chlorobutylbenzene: A compound with a similar chlorobutyl group but attached to a benzene ring instead of a furan ring.
Uniqueness
2-(1-Chlorobutyl)-5-propylfuran is unique due to the presence of both a furan ring and a chlorobutyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
96212-20-3 |
|---|---|
Fórmula molecular |
C11H17ClO |
Peso molecular |
200.70 g/mol |
Nombre IUPAC |
2-(1-chlorobutyl)-5-propylfuran |
InChI |
InChI=1S/C11H17ClO/c1-3-5-9-7-8-11(13-9)10(12)6-4-2/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
HVQLVRGVJDLHFY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(O1)C(CCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


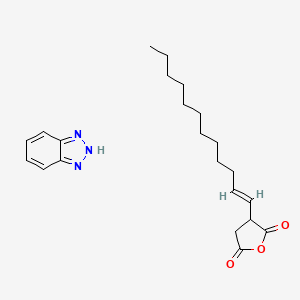
![7-Bromo-9-cyclopropyl-6-fluoro-8-methoxy[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212880.png)
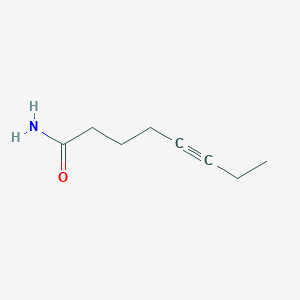
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
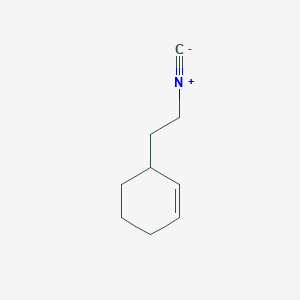
![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)



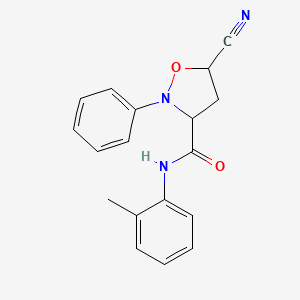
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)

